molecular formula C7H15NO B3380917 3-Heptanone, oxime CAS No. 2108-81-8

3-Heptanone, oxime

Cat. No.: B3380917
CAS No.: 2108-81-8
M. Wt: 129.2 g/mol
InChI Key: VRCWWHOADHLWNC-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Heptanone, oxime is an organic compound belonging to the class of oximes. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be hydrogen or organic side-chains. This compound is derived from 3-Heptanone, a seven-carbon ketone. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

3-Heptanone, oxime can be synthesized through the condensation of 3-Heptanone with hydroxylamine. The general reaction involves the following steps:

    Condensation Reaction: 3-Heptanone reacts with hydroxylamine to form this compound. [ \text{CH}_3(\text{CH}_2)_3\text{COC}_2\text{H}_5 + \text{NH}_2\text{OH} \rightarrow \text{CH}_3(\text{CH}_2)_3\text{C=N−OH} + \text{H}_2\text{O} ]

    Reaction Conditions: This reaction typically occurs under mild acidic or neutral conditions to facilitate the formation of the oxime.

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

3-Heptanone, oxime undergoes several types of chemical reactions, including:

    Beckmann Rearrangement: This reaction involves the conversion of oximes to amides under acidic conditions. For this compound, the reaction can be represented as[ \text{CH}_3(\text{CH}_2)_3\text{C=N−OH} \xrightarrow{\text{H}^+} \text{CH}_3(\text{CH}_2)_3\text{CONH}_2 ]

    Reduction: Oximes can be reduced to amines using reagents such as sodium amalgam or hydrogenation. For this compound, the reduction yields 3-Heptanamine.

    Hydrolysis: Under acidic or basic conditions, oximes can be hydrolyzed back to their corresponding ketones and hydroxylamine.

Common reagents used in these reactions include acids (e.g., hydrochloric acid), reducing agents (e.g., sodium amalgam), and bases (e.g., sodium hydroxide).

Scientific Research Applications

3-Heptanone, oxime has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of amides and other nitrogen-containing compounds.

    Biology: Studies have explored its role in metabolic pathways and its interactions with biological molecules.

    Medicine: Oximes, in general, are known for their potential as antidotes for organophosphate poisoning. This compound may have similar applications due to its structural properties.

    Industry: It is used in the production of fragrances and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Heptanone, oxime involves its interaction with molecular targets such as enzymes and receptors. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme.

Comparison with Similar Compounds

3-Heptanone, oxime can be compared with other oximes such as:

    Acetone oxime: Similar in structure but derived from acetone.

    Butanone oxime: Derived from butanone and used in similar applications.

    Cyclohexanone oxime: Known for its use in the production of caprolactam, a precursor to nylon.

The uniqueness of this compound lies in its specific structural properties and its applications in various fields, distinguishing it from other oximes.

Properties

IUPAC Name

(NZ)-N-heptan-3-ylidenehydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-5-6-7(4-2)8-9/h9H,3-6H2,1-2H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCWWHOADHLWNC-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=NO)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C(=N\O)/CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2108-81-8
Record name NSC73175
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

A mixture of (R)-1-azabicyclo 2.2.1!heptan-3-one (U.S. Pat. No. 5,306,718) (2.22 g, 20 mmol) and hydroxylamine hydrochloride (1.39 g, 20 mmol) in MeOH (75 mL) is stirred at 25° C. for 18 hours. The solvent is removed under reduced pressure, the residual solid dissolves in saturated Na2CO3, and is extracted with CHCl3. The organic extracts are dried (Na2CO3), and concentrated to give the oxime. The aqueous layer is concentrated, and re-extracted with CHCl3 to yield additional product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Heptanone, oxime
Reactant of Route 2
3-Heptanone, oxime
Reactant of Route 3
3-Heptanone, oxime
Reactant of Route 4
3-Heptanone, oxime
Reactant of Route 5
3-Heptanone, oxime
Reactant of Route 6
3-Heptanone, oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.